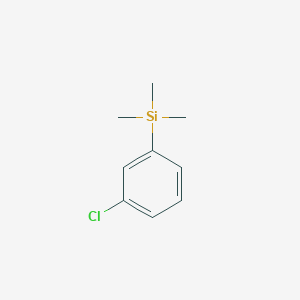

(3-Chlorophenyl)trimethylsilane

Descripción

(3-Chlorophenyl)trimethylsilane (CAS 4405-42-9) is an organosilicon compound with the molecular formula C₉H₁₃ClSi and a molecular weight of 184.74 g/mol . It features a trimethylsilyl group (-Si(CH₃)₃) attached to a 3-chlorophenyl ring. This structure confers unique physicochemical properties, including a calculated octanol-water partition coefficient (logP) of 2.885, indicating moderate lipophilicity . The compound is utilized in organic synthesis as a protecting group, a coupling agent, or a precursor for functionalized materials. Its stability under diverse reaction conditions makes it valuable in pharmaceuticals, agrochemicals, and material science.

Propiedades

IUPAC Name |

(3-chlorophenyl)-trimethylsilane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13ClSi/c1-11(2,3)9-6-4-5-8(10)7-9/h4-7H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFHFJBBKFUKWTC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C1=CC(=CC=C1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClSi | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

(3-Chlorophenyl)trimethylsilane can be synthesized through various methods. One common approach involves the reaction of trimethylsilyl chloride with 3-chlorophenylmagnesium bromide in the presence of a catalyst. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the silyl chloride.

Industrial Production Methods

On an industrial scale, (3-Chlorophenyl)trimethylsilane is produced by the direct process, which involves the reaction of methyl chloride with a silicon-copper alloy. This method is efficient and allows for the large-scale production of the compound.

Análisis De Reacciones Químicas

Types of Reactions

(3-Chlorophenyl)trimethylsilane undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Hydrosilylation: This reaction involves the addition of a silicon-hydrogen bond across a carbon-carbon multiple bond, often catalyzed by transition metals.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include alkoxides, amines, and thiols. The reactions are typically carried out in polar aprotic solvents.

Hydrosilylation: Catalysts such as platinum or rhodium complexes are used to facilitate the reaction.

Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like lithium aluminum hydride are commonly used.

Major Products Formed

Substitution Reactions: Products include various substituted silanes.

Hydrosilylation: The major products are organosilicon compounds with new carbon-silicon bonds.

Oxidation and Reduction: Products vary depending on the specific conditions and reagents used.

Aplicaciones Científicas De Investigación

(3-Chlorophenyl)trimethylsilane has a wide range of applications in scientific research:

Organic Synthesis: It is used as a building block for the synthesis of complex organic molecules.

Material Science: The compound is utilized in the production of advanced materials, including polymers and coatings.

Pharmaceuticals: It serves as an intermediate in the synthesis of pharmaceutical compounds.

Catalysis: The compound is employed as a catalyst or catalyst precursor in various chemical reactions.

Mecanismo De Acción

The mechanism of action of (3-Chlorophenyl)trimethylsilane involves its ability to act as a nucleophile or electrophile in chemical reactions. The chlorophenyl group can participate in electrophilic aromatic substitution, while the trimethylsilyl group can stabilize reactive intermediates. The compound’s reactivity is influenced by the electron-withdrawing effect of the chlorine atom and the electron-donating effect of the trimethylsilyl group.

Comparación Con Compuestos Similares

(4-Chlorophenyl)trimethylsilane

- Molecular Formula : C₉H₁₃ClSi (identical to 3-chlorophenyl isomer)

- Molecular Weight : 184.74 g/mol

- Key Differences: The chlorine substituent at the para position (4-chlorophenyl) alters electronic and steric effects compared to the meta (3-chlorophenyl) isomer. No direct logP data are available, but the para isomer is expected to exhibit slightly higher lipophilicity due to reduced polarity . Synthetic applications differ; for example, para-substituted silanes are often used in cross-coupling reactions requiring linear steric environments.

(3,5-Dichlorophenyl)trimethylsilane

- Molecular Formula : C₉H₁₂Cl₂Si

- Molecular Weight : 219.18 g/mol

- Key Differences: The addition of a second chlorine at the 5-position increases molecular weight and lipophilicity (predicted logP > 3.5). Enhanced electron-withdrawing effects improve stability in electrophilic substitution reactions . Limited data on biological activity compared to mono-chlorinated analogues.

Functional Group Analogues: Silanes with Different Substituents

(Trifluoromethyl)trimethylsilane (TMSCF₃)

- Molecular Formula : C₄H₉F₃Si

- Molecular Weight : 142.20 g/mol

- Key Differences :

- The trifluoromethyl group (-CF₃) confers higher electronegativity and oxidative stability.

- TMSCF₃ is less lipophilic (logP ≈ 1.5–2.0) compared to (3-chlorophenyl)trimethylsilane .

- Reactivity: TMSCF₃ is a superior reagent in fluorination reactions but less effective in Wittig-type olefinations than (chlorodifluoromethyl)trimethylsilane (TMSCF₂Cl) .

(Chlorodifluoromethyl)trimethylsilane (TMSCF₂Cl)

- Key Differences: Exhibits higher reactivity in gem-difluoroolefination of carbonyl compounds compared to bromo- or trifluoromethyl analogues due to optimal leaving-group ability of Cl⁻ . Not directly comparable to aryl-substituted silanes but highlights the impact of substituents on reaction outcomes.

Antimicrobial Activity

- ND-7 (derivative with 3-chlorophenyl group): MIC against Bacillus subtilis: 0.6–1.0 μM (comparable to norfloxacin) . Activity against Staphylococcus aureus is weaker (MIC > 2 μM), suggesting selectivity influenced by substituent position .

- ND-8 (α-phenyl, 3-chlorophenyl): Similar MIC values, indicating minimal steric impact from the α-phenyl group .

Anti-Inflammatory Activity

- Compound 5f (3-chlorophenyl-substituted):

Data Tables

Table 1: Physicochemical Properties of Selected Silanes

*Estimated based on structural trends.

Actividad Biológica

(3-Chlorophenyl)trimethylsilane is an organosilicon compound that has garnered attention in the fields of medicinal and synthetic chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, reviewing existing literature and research findings.

Chemical Structure and Properties

(3-Chlorophenyl)trimethylsilane has the following chemical structure:

- Molecular Formula : C10H13ClSi

- Molecular Weight : 200.75 g/mol

- CAS Number : 1185-55-7

The presence of a chlorophenyl group enhances its reactivity and potential interactions with biological systems.

Anticancer Properties

Recent studies have indicated that compounds containing chlorophenyl groups exhibit significant anticancer activities. For instance, a study demonstrated that derivatives of chlorophenyl compounds showed inhibitory actions on cancer cell lines, such as HCT-116, with varying degrees of effectiveness. The IC50 values for these compounds ranged from 0.12 mg/mL to 0.81 mg/mL, indicating their potential as therapeutic agents against colorectal cancer cells .

The mechanisms through which (3-Chlorophenyl)trimethylsilane exerts its biological effects are still under investigation. However, it is hypothesized that the compound may induce apoptosis in cancer cells through the activation of specific signaling pathways. Molecular docking studies have suggested that chlorophenyl derivatives can interact with target proteins involved in cell proliferation and survival .

Toxicological Profile

Understanding the toxicity of (3-Chlorophenyl)trimethylsilane is crucial for evaluating its safety for potential therapeutic use. Toxicity studies have indicated that this compound exhibits low toxicity levels, with an LD50 greater than 5000 mg/kg in animal models . However, it is noted that it may cause slight to moderate irritation in certain formulations, necessitating further investigation into its safety profile.

Study on Antitumor Activity

A notable study focused on the synthesis and evaluation of chlorophenyl derivatives, including (3-Chlorophenyl)trimethylsilane, revealed promising results in terms of antitumor activity. The study utilized various human cancer cell lines to assess cytotoxicity and found that specific derivatives demonstrated potent activity against breast cancer cells (MCF-7) and liver cancer cells (Bel-7402). The results indicated that modifications to the chlorophenyl group could enhance cytotoxic effects .

Comparative Analysis of Biological Activity

The following table summarizes the biological activities reported for various derivatives of chlorophenyl compounds compared to (3-Chlorophenyl)trimethylsilane:

| Compound | Activity Type | IC50 (mg/mL) | Remarks |

|---|---|---|---|

| (3-Chlorophenyl)trimethylsilane | Anticancer | 0.12 - 0.81 | Effective against HCT-116 cells |

| Methyl-3-(4-chlorophenyl)-2,2-dimethylpropanoate | Anticancer | 0.15 | Higher potency observed |

| Other chlorophenyl derivatives | Antimicrobial | Varies | Broad spectrum activity reported |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.